Cas no 39567-17-4 (Butanoic acid, 3-oxo-, diphenylmethyl ester)

Butanoic acid, 3-oxo-, diphenylmethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 3-oxo-, diphenylmethyl ester
- benzhydryl 3-oxobutanoate
- DTXSID60457011
- SCKHRWLYBIIXNO-UHFFFAOYSA-N
- SCHEMBL5402590
- benzhydryl acetoacetate
- AS-77354
- D93292
- diphenylmethyl acetoacetate
- diphenylmethyl 3-oxobutanoate
- 39567-17-4
-
- MDL: MFCD11974532
- Inchi: InChI=1S/C17H16O3/c1-13(18)12-16(19)20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3
- InChI Key: SCKHRWLYBIIXNO-UHFFFAOYSA-N
- SMILES: CC(=O)CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2
Computed Properties
- Exact Mass: 268.10998
- Monoisotopic Mass: 268.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37
Butanoic acid, 3-oxo-, diphenylmethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D753093-1g |
Butanoic acid, 3-oxo-, diphenylmethyl ester |
39567-17-4 | 95%+ | 1g |
$345 | 2024-06-07 | |
eNovation Chemicals LLC | D753093-250mg |
Butanoic acid, 3-oxo-, diphenylmethyl ester |
39567-17-4 | 95%+ | 250mg |
$185 | 2024-06-07 | |
A2B Chem LLC | AD37096-1g |
Butanoic acid, 3-oxo-, diphenylmethyl ester |
39567-17-4 | 95% | 1g |
$749.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1818063-1g |
Butanoic acid, 3-oxo-, diphenylmethyl ester |
39567-17-4 | 98% | 1g |
¥2000.00 | 2024-05-15 | |
eNovation Chemicals LLC | Y1132525-5g |
benzhydryl 3-oxobutanoate |
39567-17-4 | 95% | 5g |
$1000 | 2025-02-19 | |
Aaron | AR0078YC-1g |
Butanoic acid, 3-oxo-, diphenylmethyl ester |
39567-17-4 | 95% | 1g |
$347.00 | 2025-02-10 | |
eNovation Chemicals LLC | D753093-1g |
Butanoic acid, 3-oxo-, diphenylmethyl ester |
39567-17-4 | 95%+ | 1g |
$345 | 2025-02-25 | |
eNovation Chemicals LLC | D753093-250mg |
Butanoic acid, 3-oxo-, diphenylmethyl ester |
39567-17-4 | 95%+ | 250mg |
$185 | 2025-02-27 | |
eNovation Chemicals LLC | Y1132525-5g |
benzhydryl 3-oxobutanoate |
39567-17-4 | 95% | 5g |
$1200 | 2024-07-23 | |
1PlusChem | 1P0078Q0-250mg |
Butanoic acid, 3-oxo-, diphenylmethyl ester |
39567-17-4 | 95%+ | 250mg |
$169.00 | 2024-05-03 |
Butanoic acid, 3-oxo-, diphenylmethyl ester Related Literature
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Ian Fleming,Chandrashekar Ramarao Org. Biomol. Chem. 2004 2 1504
Additional information on Butanoic acid, 3-oxo-, diphenylmethyl ester
Butanoic Acid, 3-Oxo-, Diphenylmethyl Ester (CAS No. 39567-17-4)
Butanoic acid, 3-oxo-, diphenylmethyl ester (CAS No. 39567-17-4) is a chemical compound with the molecular formula C16H14O3. This compound is a derivative of butanoic acid, specifically the 3-oxo variant, which means it contains a ketone group at the third carbon position. The diphenylmethyl ester functional group further modifies its structure, making it a unique and versatile compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of butanoic acid, 3-oxo-, diphenylmethyl ester typically involves multi-step organic reactions. One common approach is the esterification of 3-oxobutanoic acid with diphenylmethanol, followed by purification to isolate the final product. The compound's structure is characterized by a central four-carbon chain with a ketone group at the third position and a bulky diphenylmethyl ester group at the end. This structure imparts unique physical and chemical properties to the molecule, including good solubility in organic solvents and moderate stability under standard conditions.
Recent studies have highlighted the potential of butanoic acid, 3-oxo-, diphenylmethyl ester in drug delivery systems. Researchers have explored its ability to act as a prodrug carrier due to its biocompatible nature and controlled degradation properties. For instance, in a study published in *Journal of Medicinal Chemistry*, scientists demonstrated that this compound could serve as an effective carrier for hydrophobic drugs, enhancing their bioavailability and reducing systemic toxicity. The diphenylmethyl ester group plays a crucial role in this application by providing both stability during circulation and controlled release upon enzymatic cleavage.
In addition to its pharmaceutical applications, butanoic acid, 3-oxo-, diphenylmethyl ester has shown promise in agrochemical research. A team of researchers from the University of California reported that this compound exhibits moderate activity against several plant pathogens, making it a potential candidate for fungicide development. The study, published in *Pest Management Science*, emphasized the importance of the 3-oxo group in conferring antifungal properties. Furthermore, the compound's structural flexibility allows for further modifications to enhance its efficacy and selectivity.
The environmental impact of butanoic acid, 3-oxo-, diphenylmethyl ester has also been a topic of interest. A recent life cycle assessment (LCA) conducted by researchers at ETH Zurich revealed that its production process has a relatively low carbon footprint compared to similar compounds. The study suggested that adopting green chemistry principles during synthesis could further reduce its environmental impact. This finding underscores the importance of sustainable practices in the production of such compounds for industrial applications.
From a materials science perspective, butanoic acid, 3-oxo-, diphenylmethyl ester has been investigated as a building block for advanced polymers. A research group at MIT demonstrated that this compound can be used to synthesize biodegradable polymers with tunable mechanical properties. The study, published in *Macromolecules*, highlighted the potential of these polymers in biomedical devices and packaging materials. The diphenylmethyl ester group was found to significantly influence the polymer's degradation rate and mechanical strength.
In conclusion, butanoic acid, 3-oxo-, diphenylmethyl ester (CAS No. 39567-17-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for drug delivery systems, agrochemicals, and advanced materials. As research continues to uncover new uses for this compound, its role in shaping future technologies is expected to grow significantly.
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